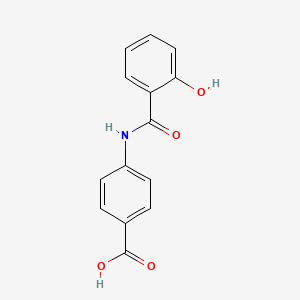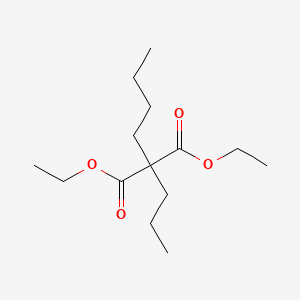
Propanedioic acid, butylpropyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, butylpropyl-, diethyl ester is a chemical compound with the molecular formula C14H26O4 and a molecular weight of 258.35384 g/mol . . This compound belongs to the class of malonic acid derivatives, which are widely used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, butylpropyl-, diethyl ester can be synthesized through the esterification of malonic acid with butyl and propyl alcohols in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, butylpropyl-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding carboxylic acids.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Acid Catalysts: Used in esterification and hydrolysis reactions.
Base Catalysts: Employed in substitution and condensation reactions.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Carboxylic Acids: Formed through hydrolysis of the ester bonds.
Substituted Esters: Resulting from substitution reactions.
Applications De Recherche Scientifique
Propanedioic acid, butylpropyl-, diethyl ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of propanedioic acid, butylpropyl-, diethyl ester involves its ability to undergo various chemical transformations. The ester groups can be hydrolyzed to release carboxylic acids, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid with two ethyl groups.
Diethyl Allylmalonate: Contains an allyl group instead of butyl and propyl groups.
Diethyl Ethylmethylmalonate: Contains ethyl and methyl groups instead of butyl and propyl groups.
Uniqueness
Propanedioic acid, butylpropyl-, diethyl ester is unique due to its specific combination of butyl and propyl groups, which can impart distinct chemical properties and reactivity compared to other malonic acid derivatives .
Propriétés
Numéro CAS |
6065-65-2 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
diethyl 2-butyl-2-propylpropanedioate |
InChI |
InChI=1S/C14H26O4/c1-5-9-11-14(10-6-2,12(15)17-7-3)13(16)18-8-4/h5-11H2,1-4H3 |
Clé InChI |
LLSBQVOMEVNTPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
![7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14734516.png)
![3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14734518.png)

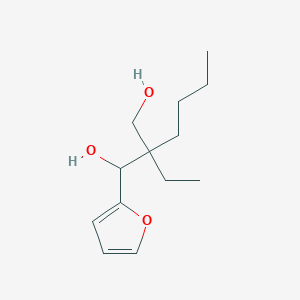
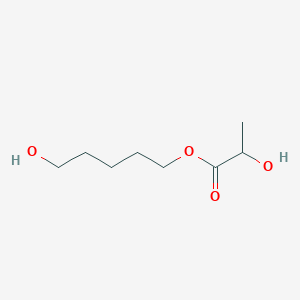

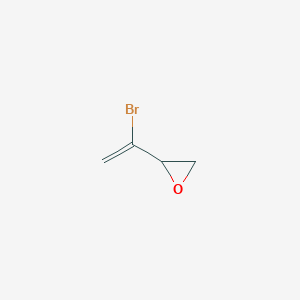
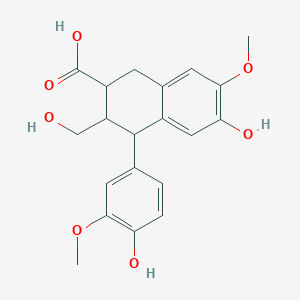
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
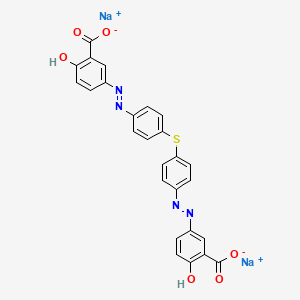
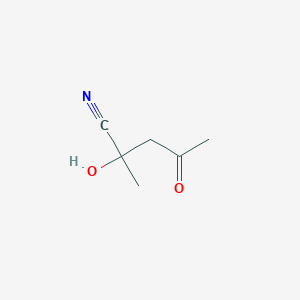
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
